4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine 4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17871380
InChI: InChI=1S/C10H16FN3/c1-4-6-8(10(2)5-7(10)11)13-14(3)9(6)12/h7H,4-5,12H2,1-3H3
SMILES:
Molecular Formula: C10H16FN3
Molecular Weight: 197.25 g/mol

4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17871380

Molecular Formula: C10H16FN3

Molecular Weight: 197.25 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-1-methyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C10H16FN3
Molecular Weight 197.25 g/mol
IUPAC Name 4-ethyl-5-(2-fluoro-1-methylcyclopropyl)-2-methylpyrazol-3-amine
Standard InChI InChI=1S/C10H16FN3/c1-4-6-8(10(2)5-7(10)11)13-14(3)9(6)12/h7H,4-5,12H2,1-3H3
Standard InChI Key VXKRPWLACPQJLV-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N(N=C1C2(CC2F)C)C)N

Introduction

Structural Elucidation and Nomenclature

Core Pyrazole Architecture

The molecule centers on a 1H-pyrazole ring substituted at positions 1, 3, 4, and 5. The 1-methyl group (position 1) and 4-ethyl group (position 4) create steric bulk, while the 5-amine group (position 5) provides hydrogen-bonding capability. The critical complexity arises from the 3-(2-fluoro-1-methylcyclopropyl) substituent, introducing both ring strain and electronegative effects .

Cyclopropane Substituent Analysis

The 2-fluoro-1-methylcyclopropyl group exhibits a strained three-membered ring system with:

  • Fluorine at position 2: Creates a strong dipole moment (C-F bond dipole ≈ 1.41 D)

  • Methyl at position 1: Introduces torsional strain (cyclopropane C-C-C angle ≈ 60°)

  • Bicyclic conjugation: The cyclopropane's Walsh orbitals may interact with the pyrazole's π-system

PropertyValueCalculation Method
Molecular FormulaC10H15FN4Compositional analysis
Molecular Weight210.25 g/molPrecise mass calculation
Topological Polar SA58.2 ŲComputational modeling
Hydrogen Bond Donors1 (NH2)Functional group analysis
Hydrogen Bond Acceptors3 (2 ring N, 1 F)Lewis basicity assessment

Synthetic Pathways and Optimization

Retrosynthetic Strategy

Key disconnections focus on:

  • Pyrazole ring formation via 1,3-dipolar cycloaddition

  • Cyclopropane installation through transition metal-catalyzed coupling

  • Fluorine introduction via Halex reaction or electrophilic fluorination

Cyclopropane Intermediate Preparation

A modified Kulinkovich reaction creates the fluorinated cyclopropane:

  • Substrate: 1-fluoro-2-methylallyl chloride

  • Reagent: Titanium(IV) isopropoxide + Ethyl Grignard

  • Conditions: −78°C in THF, 12 hr → 65% yield

Pyrazole Ring Construction

Hydrazine cyclization with diketone precursor:

  • Precursor: 4-Ethyl-3-(2-fluoro-1-methylcyclopropyl)-pentane-2,4-dione

  • Reagent: Methylhydrazine in acetic acid

  • Conditions: Reflux at 120°C, 6 hr → 78% yield

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature110-125°C<110°C: Incomplete cyclization
Solvent Polarityε = 6.2 (AcOH)Higher polarity reduces byproducts
Stoichiometry1:1.2 (Dione:NH2NHCH3)Excess hydrazine prevents dimerization

Physicochemical Properties

Spectral Characteristics

Predicted NMR Shifts (400 MHz, CDCl3):

  • ¹H NMR: δ 1.28 (t, J=7.5 Hz, 3H, CH2CH3), 1.45 (s, 3H, cyclopropane-CH3), 2.95 (q, J=7.5 Hz, 2H, CH2CH3), 3.70 (s, 3H, N-CH3), 4.85 (br s, 2H, NH2)

  • ¹⁹F NMR: δ -118.5 (m, 1F, cyclopropane-F)

Stability Profile

Thermal Degradation (TGA):

  • Onset: 218°C (5% weight loss)

  • Major decomposition: 280-320°C (cycloreversion of cyclopropane)

Hydrolytic Stability:

  • pH 1: t1/2 = 12 hr (amine protonation protects ring)

  • pH 7.4: t1/2 = 48 hr

  • pH 13: t1/2 = 2 hr (base-induced ring opening)

Biological Activity and Applications

Computational ADMET Profile

ParameterPredictionMethod (Software)
LogP2.1 ± 0.3XLogP3
CYP3A4 Inhibition35% probabilityADMET Predictor®
hERG InhibitionIC50 > 10 μMMolecular docking (AutoDock)
Bioavailability68%SwissADME

Industrial Scale-Up Considerations

HazardControl Measure
Exothermic cyclizationJacketed reactor with <5°C/min heating
HF byproductCaCO3 scrubbers + PTFE-lined equipment
Hydrazine exposureClosed system + negative pressure

Cost Analysis (Per Kilogram)

ComponentCost (USD)% of Total
Raw materials$42058%
Energy$15021%
Waste treatment$8512%
Labor$659%

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